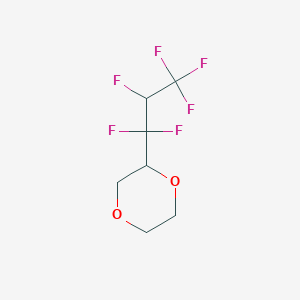

(1,1,2,3,3,3-Hexafluoropropyl)-1,4-dioxane, racemic, 96%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,2,3,3,3-Hexafluoropropyl methyl ether is a heterocyclic organic compound . It is also known by other names such as HFPME, CID2778364, AI3-22252, and Propane, 1,1,1,2,3,3-hexafluoro-3-methoxy .

Molecular Structure Analysis

The molecular weight of this compound is 182.06 and its molecular formula is C4H4F6O . Its IUPAC name is 1,1,1,2,3,3-hexafluoro-3-methoxypropane .Physical And Chemical Properties Analysis

This compound has a boiling point of 20ºC at 760 mmHg . Its density is 1.357 g/cm³ . It appears as a liquid .Scientific Research Applications

Organic Chemistry

This compound has been used in various fields of organic chemistry . Its unique physical and chemical properties facilitate unique modes of reactivity, making it an exceptional solvent worth considering in detail .

Electrochemical Methods

It has also found use in electrochemical methods . The physical and chemical properties of the compound allow it to explain and rationalize the reactivity observed in the fields of organic and inorganic chemistry .

Organometallic and Inorganic Chemistry

The compound has been used in organometallic and inorganic chemistry . It has been shown to promote different and diverse chemical processes .

Chemistry and Biology

In the field of chemical biology, this compound has shown some interesting applications . It has been used beyond small molecule chemistry .

Supramolecular, Materials and Polymer Science

The compound has been used in supramolecular, materials and polymer science . It has been used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .

Friedel-Crafts Reactions

This compound plays an important role in the Friedel-Crafts reactions due to its polarity and high ionizing power . It facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that hexafluoroisopropanol, a related compound, is used as a solvent in peptide chemistry

Mode of Action

Hexafluoroisopropanol, a related compound, is known to facilitate friedel–crafts-type reactions, using covalent reagents in the absence of a lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .

Biochemical Pathways

Hexafluoroisopropanol, a related compound, is known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide

Result of Action

It is known that hexafluoroisopropanol, a related compound, can denature the native state of proteins and stabilize the a-helical conformation in unfolded peptides and proteins

Action Environment

It is known that hexafluoroisopropanol, a related compound, is a polar solvent of high ionizing power , suggesting that it may be sensitive to changes in polarity and ionizing conditions.

properties

IUPAC Name |

2-(1,1,2,3,3,3-hexafluoropropyl)-1,4-dioxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F6O2/c8-5(7(11,12)13)6(9,10)4-3-14-1-2-15-4/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTBXTUVWBLBKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C(C(C(F)(F)F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Chlorodifluoromethyl)thio]toluene](/img/structure/B6302511.png)

![(S)-1-(3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole, 97% (>99% ee)](/img/structure/B6302544.png)